An In-depth Technical Guide to 1-Benzofuran-2-carbonitrile: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzofuran-2-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1-Benzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related benzofuran derivatives to provide a broader context for its predicted characteristics.
Chemical Identity and Physical Properties
1-Benzofuran-2-carbonitrile is an organic compound featuring a benzofuran core substituted with a nitrile group at the 2-position. The benzofuran moiety, a fusion of benzene and furan rings, is a common scaffold in numerous biologically active natural products and synthetic drugs.[1][2]
Table 1: General and Predicted Physical Properties of 1-Benzofuran-2-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₅NO | [3] |
| Molecular Weight | 143.145 g/mol | [3] |
| CAS Number | 41717-32-2 | [3] |
| Appearance | White to light yellow crystalline powder (predicted) | [4] |
| Melting Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 84 °C. | [5] |
| Boiling Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 260.8 °C at 760 mmHg. | [4] |
| Solubility | Sparingly soluble in water (predicted). Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Density | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 1.2 ± 0.1 g/cm³. | [4] |
| LogP (predicted) | 2.0 - 2.6 | - |
Molecular Structure
The structure of 1-Benzofuran-2-carbonitrile is characterized by the planar benzofuran ring system. The presence of the electron-withdrawing nitrile group at the 2-position significantly influences the electronic properties and reactivity of the molecule. While specific crystallographic data for 1-Benzofuran-2-carbonitrile is not publicly available, studies on other benzofuran derivatives confirm the planarity of the fused ring system.[6][7]
Below is a diagram illustrating the general structure and numbering convention of the benzofuran core, which is fundamental to understanding the substitution patterns and spectroscopic data of its derivatives.
Caption: General structure and numbering of the benzofuran ring system.
Synthesis and Experimental Protocols
One plausible synthetic route is the catalyst-free reaction between a salicylaldehyde derivative and a compound containing a cyano group.[8] A generalized workflow for such a synthesis is presented below.
Caption: A generalized experimental workflow for the synthesis of a 2-cyanobenzofuran derivative.
Representative Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a benzofuran derivative, which could be adapted for 1-Benzofuran-2-carbonitrile. This protocol is based on the catalyst-free reaction between a salicylaldehyde and a nitroepoxide, which upon reaction and rearrangement can yield a benzofuran structure.[8] For the synthesis of the 2-carbonitrile, a suitable cyano-containing starting material would be required.
Materials:
-
Substituted Salicylaldehyde
-
Appropriate cyano-containing reagent
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the salicylaldehyde derivative in DMF, add the cyano-containing reagent and potassium carbonate.
-
Heat the reaction mixture at 110 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.
Spectroscopic and Analytical Data
Specific spectroscopic data for 1-Benzofuran-2-carbonitrile is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 1-Benzofuran-2-carbonitrile
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the benzene ring (δ 7.0-8.0 ppm). A singlet for the proton at the 3-position of the furan ring. The exact chemical shifts will be influenced by the electron-withdrawing nitrile group.[9][10] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm). A signal for the nitrile carbon (δ ~115-120 ppm). Quaternary carbons of the benzofuran ring system.[11][12] |
| IR Spectroscopy | A sharp, strong absorption band for the C≡N stretch (around 2220-2260 cm⁻¹).[13] C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). C=C stretching of the aromatic and furan rings (1450-1600 cm⁻¹). C-O stretching of the furan ring (~1000-1200 cm⁻¹).[14][15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (143.145). Fragmentation patterns may involve the loss of HCN and CO, which are characteristic of benzofuran structures.[16][17] |
Structure-Activity Relationships and Potential Applications
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18] The introduction of a nitrile group at the 2-position can modulate these activities by altering the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The nitrile group can also serve as a versatile synthetic handle for further chemical modifications, making 1-Benzofuran-2-carbonitrile a valuable building block in drug discovery and development.[1]
The logical relationship between the core benzofuran structure, its functionalization, and its potential biological activity can be visualized as follows:
Caption: Logical flow from the core chemical structure to potential applications.
Conclusion
1-Benzofuran-2-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview of its known and predicted chemical properties and structural features based on available information for the benzofuran class of compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics, which will undoubtedly pave the way for its application in the development of novel therapeutics and advanced materials.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. 1-BENZOFURAN-2-CARBONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4 [chemicalbook.com]
- 6. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity | CoLab [colab.ws]
- 7. asianpubs.org [asianpubs.org]
- 8. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. benthamopen.com [benthamopen.com]
- 17. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
